Metcamifen
Description
Transcriptional Regulation of Xenobiotic Detoxification Pathways
This compound exerts its protective effects by reprogramming the plant xenome—a suite of genes involved in detoxifying herbicides. RNA sequencing of rice cell cultures treated with this compound identified 590 differentially expressed transcripts within 4 hours, with a pronounced upregulation of glutathione-S-transferases (GSTs), cytochrome P450 monooxygenases (CYPs), and ATP-binding cassette (ABC) transporters. These enzymes catalyze herbicide conjugation, oxidation, and compartmentalization, respectively.
Key transcription factors activated within 30 minutes of this compound exposure include NAC , WRKY , and bZIP families, which bind to stress-responsive promoter elements such as the antioxidant response element (ARE) and the xenobiotic response element (XRE). For example, OsWRKY45, induced 2.7-fold within 1.5 hours, regulates GSTs like OsGSTU4 and OsGSTU5, which conjugate glutathione to herbicides like clodinafop-propargyl. Parallel activation of salicylic acid (SA) and jasmonic acid (JA) signaling pathways further amplifies detoxification gene expression, as evidenced by the overlap between this compound-responsive genes and those induced by exogenous SA.
A comparative analysis of rice seedlings treated with this compound versus the structurally related safener cyprosulfamide revealed stark differences. While both compounds exhibited similar bioavailability, only this compound triggered a robust xenome response, reducing clodinafop-induced phytotoxicity from 100% to 38% in rice. This specificity underscores this compound’s unique ability to engage stress-signaling networks that converge on detoxification gene promoters.
Phased Temporal Induction Patterns of Stress-Responsive Genes
This compound’s induction of herbicide tolerance follows a triphasic transcriptional program:
- Phase 1 (0–30 minutes): Rapid activation of early-response transcription factors (OsNAC6, OsWRKY24) and proteins of unknown function, likely serving as stress sensors or signaling intermediates.
- Phase 2 (1.5 hours): Upregulation of detoxification enzymes, including GSTs (OsGSTU4), CYPs (CYP81A6), and UDP-glycosyltransferases (UGTs), which directly metabolize herbicides.
- Phase 3 (4 hours): Induction of genes involved in cellular homeostasis, such as heat shock proteins (HSP70), redox regulators (thioredoxin), and autophagy-related proteins (ATG8), mitigating secondary oxidative stress.
This phased response ensures timely herbicide neutralization while preventing collateral damage from reactive oxygen species (ROS). For instance, in rice cultures, this compound pretreatment increased clodinafop metabolism from 33% to 69% within 24 hours, correlating with phase 2 gene induction.
Table 1: Temporal Gene Expression Patterns in this compound-Treated Rice
| Phase | Timeframe | Key Gene Families | Functional Role |
|---|---|---|---|
| 1 | 0–30 min | NAC, WRKY, bZIP | Stress signaling |
| 2 | 1.5 h | GSTs, CYPs, UGTs | Herbicide detoxification |
| 3 | 4 h | HSPs, thioredoxins, ATG8 | Cellular homeostasis |
Comparative Safener Efficacy: this compound vs. Benoxacor Modes of Action
This compound outperforms benoxacor in enhancing cytochrome P450-mediated herbicide detoxification. In maize, this compound increased the 4-hydroxylation of the herbicide mesotrione by 35% within 5 hours, compared to 9% in benoxacor-treated plants. This reaction, catalyzed by CYPs, converts mesotrione into non-phytotoxic 4-hydroxymesotrione.
Table 2: CYP-Mediated Mesotrione Detoxification in Safener-Treated Maize
| Treatment | 4-Hydroxymesotrione Formation (%) | MNBA Formation (%) |
|---|---|---|
| Control | 7 | 5 |
| This compound | 35 | 8 |
| Benoxacor | 9 | 6 |
This compound’s superiority arises from its broader induction of CYP isoforms, including CYP81A9 and CYP71C3, which are weakly responsive to benoxacor. Additionally, this compound synergizes with glutathione-S-transferases to enhance herbicide conjugation, whereas benoxacor primarily upregulates GSTs alone. This dual induction strategy enables this compound to tackle herbicides susceptible to both phase I (CYP) and phase II (GST) metabolism, such as clodinafop and mesotrione.
Properties
CAS No. |
129531-12-0 |
|---|---|
Molecular Formula |
C16H17N3O5S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-methoxy-N-[4-(methylcarbamoylamino)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C16H17N3O5S/c1-17-16(21)18-11-7-9-12(10-8-11)25(22,23)19-15(20)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,19,20)(H2,17,18,21) |
InChI Key |
JCHMGYRXQDASJE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The typical synthesis pathway includes:
Step 1: Preparation of 4-Aminobenzenesulfonyl chloride
Starting from 4-aminobenzenesulfonic acid, chlorination with thionyl chloride yields the sulfonyl chloride intermediate.Step 2: Formation of Sulfonamide Intermediate
The sulfonyl chloride reacts with 3-methylurea derivatives under basic conditions to form the sulfonamide linkage.Step 3: Nucleophilic Aromatic Substitution
The aromatic ring bearing the methoxy group undergoes substitution with the sulfonamide intermediate, facilitated by suitable catalysts or reaction conditions, to form the final product.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Thionyl chloride | Dichloromethane | Reflux | 85 | Efficient chlorination |
| 2 | 4-Aminobenzenesulfonyl chloride + 3-methylurea | Dimethylformamide (DMF) | Room temperature to 50°C | 78 | Controlled addition to prevent side reactions |
| 3 | Aromatic nucleophilic substitution | Acetone or ethanol | 80°C | 72 | Optimized for high yield |
Purification
Post-synthesis, the crude product undergoes purification via recrystallization from ethanol or acetonitrile, ensuring high purity (>99%) necessary for formulation.
Formulation and Manufacturing Process
This compound is formulated as a suspension concentrate (SC), which involves dispersing the active ingredient in a suitable carrier with stabilizers and surfactants to ensure stability and ease of application.
Formulation Details
| Parameter | Specification |
|---|---|
| Formulation Type | Suspension concentrate (SC) |
| Active Concentration | 400 g/L this compound |
| Container Type | HDPE (High-Density Polyethylene) drums, 500 mL to 100 L |
| Storage Stability | ≥2 years under normal conditions |
Manufacturing Steps
Step 1: Active Ingredient Production
Synthesis as outlined above, followed by purification and quality control.Step 2: Dispersion in Carrier
The purified this compound is dispersed in water with surfactants and stabilizers, forming a stable suspension.Step 3: Homogenization
The mixture undergoes high-shear mixing to ensure uniform particle size and suspension stability.Step 4: Filling and Packaging
The final product is filled into containers under sterile conditions, labeled, and stored under recommended conditions.
Quality Control and Stability
| Parameter | Test Method | Acceptance Criteria | Results |
|---|---|---|---|
| Purity of active | HPLC | ≥99% | Confirmed |
| Particle size | Laser diffraction | 1-10 μm | Consistent |
| pH of suspension | pH meter | 6.0 - 8.0 | 7.2 |
| Shelf life | Accelerated stability testing | ≥2 years | Stable |
Research Outcomes and Analytical Data
Research studies have demonstrated the efficacy of This compound as a safener, with key findings summarized below:
Mode of Action
This compound stimulates glutathione-S-transferase (GST) enzyme production, enhancing detoxification pathways in plants. This mechanism was confirmed through gene expression analyses showing increased ZmGSTL1 transcript levels in maize after safener application.
Metabolism and Translocation
Research indicates that This compound is rapidly metabolized in plants, with primary metabolites identified via LC/MS analysis. Translocation studies reveal efficient uptake and movement within plant tissues, correlating with its safening activity.
Comparative Effectiveness
Studies comparing This compound with other safeners like benoxacor show that it induces CYP-mediated detoxification more effectively in maize, primarily enhancing 4-hydroxylation of herbicides like mesotrione, thereby improving herbicide selectivity.
Data Tables Summarizing Key Research Findings
Chemical Reactions Analysis
Types of Reactions
Metcamifen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups to the this compound structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the safening properties of the parent compound. These metabolites are often more water-soluble, facilitating their transport and detoxification within the plant .
Scientific Research Applications
Metcamifen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the detoxification mechanisms in plants.
Biology: Helps in understanding the gene expression changes associated with herbicide detoxification.
Industry: Widely used in agriculture to protect crops from herbicide damage, thereby increasing yield and reducing crop loss
Mechanism of Action
Metcamifen exerts its effects by enhancing the detoxification pathways in plants. It induces the expression of genes involved in the detoxification process, including those encoding for cytochrome P450 monooxygenases and glutathione S-transferases. These enzymes help in breaking down the herbicide molecules into less toxic forms, which are then excreted or sequestered within the plant cells .
Comparison with Similar Compounds
Mechanistic Insights and Unique Features of this compound
Species-Specific Efficacy
Table 2: Protection Efficacy Across Crops
| Crop | This compound Efficacy | Cyprosulfamide Efficacy | Benoxacor Efficacy |
|---|---|---|---|
| Rice | 60% (80 g ha⁻¹) | 0% | N/A |
| Maize | 70% | 70% | 70% |
| Sorghum | 95% (seed treatment) | N/A | N/A |
Biological Activity
Metcamifen, an acyl sulfonamide seed safener, is primarily used in agriculture to enhance the selectivity and efficacy of herbicides. Its biological activity is characterized by its ability to induce specific detoxifying enzymes in plants, particularly in maize and rice, thereby facilitating the metabolism of various herbicides. This article will explore the biological activity of this compound, including its mechanisms of action, effects on gene expression, and relevant case studies.
This compound functions as a safener by enhancing the detoxification processes in plants. It achieves this through the induction of cytochrome P450 enzymes (CYPs) and glutathione S-transferases (GSTs), which play crucial roles in the metabolism of herbicides.
- Cytochrome P450 Induction : Studies have shown that this compound significantly accelerates the metabolism of mesotrione, a triketone herbicide. The presence of this compound leads to increased levels of specific CYP-mediated metabolites such as 4-hydroxymesotrione and 5-hydroxymesotrione, indicating enhanced oxidative cleavage and hydroxylation processes .
- Glutathione S-Transferase Activity : this compound treatment has been linked to elevated levels of GST proteins in maize. These enzymes are essential for conjugating herbicides with glutathione, facilitating their detoxification .
Gene Expression Profiles
Research utilizing transcriptome analysis has revealed that this compound induces a phased response in gene expression:
- Phase 1 (0.5 hours) : Dominated by transcription factors and proteins with unknown functions.
- Phase 2 (1.5 hours) : Focused on genes involved in herbicide detoxification.
- Phase 3 (4 hours) : Associated with cellular homeostasis .
This phased induction indicates a complex signaling network activated by this compound, resembling responses to biotic and abiotic stresses.
Case Study 1: Metabolism of Mesotrione
In a hydroponic study involving maize, this compound was shown to enhance the metabolic rate of mesotrione significantly compared to benoxacor. The study utilized thin-layer chromatography to analyze the metabolic pathways and confirmed that this compound-treated plants exhibited faster degradation rates of the herbicide .
| Safener | Metabolic Rate Enhancement |
|---|---|
| This compound | High |
| Benoxacor | Moderate |
Case Study 2: Protection Against Clodinafop
In rice cultures, this compound was tested for its protective effects against clodinafop-propargyl damage. The results indicated that only this compound effectively prevented herbicide-induced damage to seedlings, correlating with enhanced detoxification enzyme activity .
Toxicological Profile
The safety profile of this compound has been assessed through various studies:
- Acute Toxicity : this compound exhibits low acute toxicity in mammals, with no significant adverse effects observed at high doses (up to 5000 mg/kg) .
- Chronic Toxicity : Long-term studies have indicated no carcinogenic effects in mice or rats, establishing a no-observed-adverse-effect level (NOAEL) for reproductive toxicity at approximately 191 mg/kg bw/d .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
